1-(Methoxymethoxy)-2-methylbenzene
Overview
Description
The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include information about the compound’s appearance and odor .
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It can include the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include information about the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Liquid-phase Oxidation
1-(Methoxymethoxy)-2-methylbenzene, a methylbenzene derivative, has been studied in the context of liquid-phase oxidation. Okada and Kamiya (1981) investigated the oxidation of methylbenzenes catalyzed by a cobalt(II) and copper(II) system in acetic acid, yielding benzyl acetates and benzaldehydes with high selectivities. This research highlights the compound's potential in producing valuable chemical intermediates (Okada & Kamiya, 1981).
Reductive Electrophilic Substitution
Azzena, Melloni, and Pisano (1993) utilized 1-2-Dimethoxy-3-methoxymethoxybenzene, a closely related compound, as a starting material in the transformation of a 1,2,3-trioxybenzene into various 1-oxy-2,3-dicarbobenzenes. Their work demonstrates the versatility of such compounds in organic synthesis, particularly in reductive electrophilic substitution reactions (Azzena, Melloni, & Pisano, 1993).
Anodic Oxidation for Cyclohexa-1,4-Dienes Synthesis
Barba, Chinchilla, and Gómez (1991) explored the anodic oxidation of methylbenzenes, including derivatives similar to this compound. Their research provided insights into producing cyclohexa-1,4-dienes, suggesting applications in synthesizing complex organic molecules (Barba, Chinchilla, & Gómez, 1991).
Applications in Li-ion Batteries
Pirnat, Gaberšček, and Dominko (2013) studied analogues of 1,2,4,5-tetramethoxybenzene, a molecule structurally related to this compound, for their potential use in Li-ion batteries. This research underlines the potential of such compounds in energy storage technologies (Pirnat, Gaberšček, & Dominko, 2013).
Biomass Proxy in Pyrolysis Studies
Vane and Abbott (1999) used methoxyphenols as proxies for terrestrial biomass in studying the chemical changes in lignin during hydrothermal alteration. This research suggests the utility of methylbenzene derivatives in understanding biomass conversion processes (Vane & Abbott, 1999).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(methoxymethoxy)-2-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-8-5-3-4-6-9(8)11-7-10-2/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIXDYXOUMABJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCOC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397147 | |
Record name | 1-(methoxymethoxy)-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55359-65-4 | |
Record name | 1-(methoxymethoxy)-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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